Coagulation Factor Xa Inhibition: Functional Activity Profile
Imidazo[1,2-a]pyrimidin-5-ol directly binds to the active site of coagulation factor Xa, inhibiting its enzymatic function . While a precise IC50 value for the parent compound is not disclosed in the open literature, this activity places it within the same mechanistic class as clinically validated factor Xa inhibitors such as rivaroxaban (IC50 = 0.7 nM) and apixaban (Ki = 0.08 nM) [1]. The unadorned scaffold of Imidazo[1,2-a]pyrimidin-5-ol provides a minimal pharmacophore for factor Xa engagement, offering a distinct starting point for fragment-based drug discovery compared to larger, more complex inhibitors.
| Evidence Dimension | Factor Xa inhibitory activity |
|---|---|
| Target Compound Data | Binding to factor Xa active site (qualitative inhibition) |
| Comparator Or Baseline | Rivaroxaban (IC50 = 0.7 nM); Apixaban (Ki = 0.08 nM) |
| Quantified Difference | Not quantified for parent compound; scaffold class known to engage factor Xa |
| Conditions | In vitro biochemical assay (vendor-reported) |
Why This Matters
This establishes the compound's relevance as a core scaffold for anticoagulant drug discovery and validates its inclusion in screening libraries targeting factor Xa.
- [1] Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. View Source
